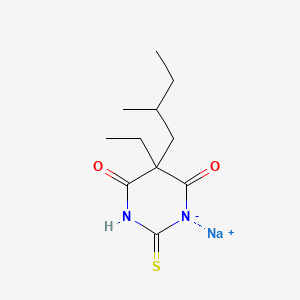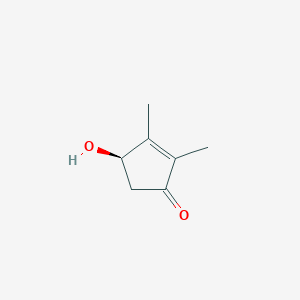
13,17-Dimethyldotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,17-Dimethyldotriacontane is a hydrocarbon with the molecular formula C34H70 . It is a member of the alkane family, characterized by a long carbon chain with two methyl groups attached at the 13th and 17th positions . This compound is known for its stability and non-polar nature, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,17-Dimethyldotriacontane typically involves the alkylation of long-chain alkanes . One common method is the Friedel-Crafts alkylation , where a long-chain alkane reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound often involves fractional distillation of crude oil, followed by chemical modification to introduce the methyl groups at the desired positions. This process is highly efficient and can produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
13,17-Dimethyldotriacontane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve halogens like chlorine or bromine in the presence of UV light or heat.
Oxidation Reactions: Often use strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Major Products Formed
Substitution: Halogenated alkanes.
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Shorter-chain alkanes or alkenes.
Scientific Research Applications
13,17-Dimethyldotriacontane has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of 13,17-Dimethyldotriacontane is primarily based on its hydrophobic interactions . In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Dotriacontane: A straight-chain alkane with the formula C32H66.
13,17-Dimethylhentriacontane: Similar structure but with one less carbon atom (C33H68).
Uniqueness
13,17-Dimethyldotriacontane is unique due to its specific methyl substitutions , which confer distinct physical and chemical properties. These substitutions can affect its boiling point, melting point, and reactivity compared to its straight-chain and other methylated counterparts .
Properties
CAS No. |
69086-47-1 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
13,17-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-17-18-19-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-20-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI Key |
SBEMHQVSQDLBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


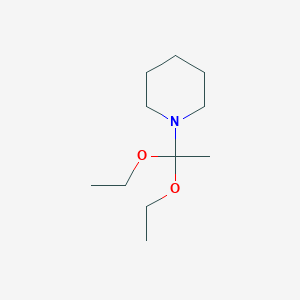

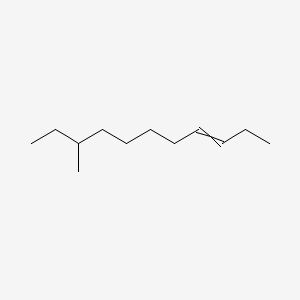


![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
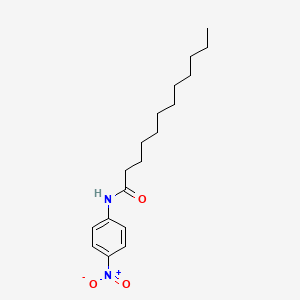
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
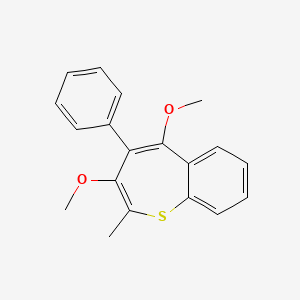
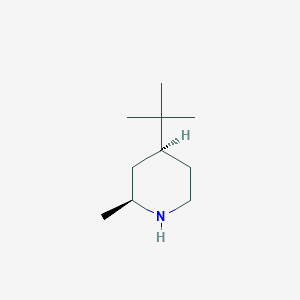
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
